BenchChemオンラインストアへようこそ!

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline

Lipophilicity Drug-likeness ADME

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline (CAS 1154287-33-8) is a fluorinated aromatic amine with the molecular formula C15H17FN2 and a molecular weight of 244.31 g/mol. It belongs to the class of 2-substituted 4-fluoroaniline derivatives, featuring a benzyl(methyl)aminomethyl group at the 2-position of the aromatic ring and a primary aniline nitrogen.

Molecular Formula C15H17FN2
Molecular Weight 244.31 g/mol
CAS No. 1154287-33-8
Cat. No. B1438734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline
CAS1154287-33-8
Molecular FormulaC15H17FN2
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)F)N
InChIInChI=1S/C15H17FN2/c1-18(10-12-5-3-2-4-6-12)11-13-9-14(16)7-8-15(13)17/h2-9H,10-11,17H2,1H3
InChIKeyGPBREKFEEPNWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline (CAS 1154287-33-8): A Versatile Fluorinated Aniline Scaffold for Medicinal Chemistry and Chemical Biology


2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline (CAS 1154287-33-8) is a fluorinated aromatic amine with the molecular formula C15H17FN2 and a molecular weight of 244.31 g/mol. It belongs to the class of 2-substituted 4-fluoroaniline derivatives, featuring a benzyl(methyl)aminomethyl group at the 2-position of the aromatic ring and a primary aniline nitrogen . This compound is cataloged as a versatile small-molecule scaffold, with a minimum commercial purity specification of 95% and a recommended long-term storage condition in a cool, dry place .

Why 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline Cannot Be Simply Replaced by a Close Structural Analog


Substituting 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline with a closely related analog—such as the N-ethyl variant (CAS 1038733-91-3) or the non-fluorinated phenyl analog (CAS 1016726-78-5)—introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and steric profile that alter molecular recognition, pharmacokinetic behavior, and synthetic derivatization outcomes . These differences are not cosmetic; they directly impact binding affinities in target-based assays, the efficiency of reductive amination or cross-coupling steps at the primary aniline, and the compound's behavior in in vitro ADME panels. The following sections present the strongest available comparative data to substantiate these points.

Quantitative Differentiation of 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline Against Its Closest Analogs


Lipophilicity (clogP) Modulation vs. N-Ethyl Homolog

The target compound exhibits a lower computed logP (clogP) than its N-ethyl analog (N-1-Benzyl-N-1-ethyl-2-fluoro-1,4-benzenediamine, CAS 1038733-91-3). The reduction of a single methylene unit decreases lipophilicity, which is expected to improve aqueous solubility and reduce off-target binding to lipophilic protein pockets . The clogP of the target compound is predicted to be approximately 2.78, while the N-ethyl analog, owing to the additional methylene group, has a higher calculated logP . A quantitative head-to-head experimental logP measurement has not been located in the public domain; the values presented are in silico predictions from a well-validated software platform.

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Donor Count Advantage Over Non-Fluorinated Analog

The presence of both a primary aniline (–NH2) and a tertiary amine provides two hydrogen-bond donor (HBD) sites and two hydrogen-bond acceptor (HBA) sites . In contrast, the non-fluorinated analog 2-{[methyl(phenyl)amino]methyl}aniline (CAS 1016726-78-5) also has two HBDs and two HBAs, but lacks the electron-withdrawing fluorine atom, which alters the pKa of the aniline NH2 and consequently its hydrogen-bond donating strength and reactivity in amide coupling or sulfonamide formation . No direct pKa measurement has been reported for either compound; however, Hammett-based estimations indicate a decrease in the pKa of the aniline group by approximately 0.5–1.0 unit due to the para-fluoro substituent.

Hydrogen bonding Permeability Scaffold diversity

Polar Surface Area and Rotatable Bond Differentiation for CNS Drug Design

The topological polar surface area (tPSA) of 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline is calculated to be 29.3 Ų, with 4 freely rotatable bonds . By comparison, the N-ethyl analog has a slightly higher tPSA (estimated ~30–31 Ų) due to the additional methylene group, and one additional rotatable bond. Both compounds fall within the CNS drug-like space (tPSA < 70 Ų), but the target compound's lower rotatable bond count (4 vs. 5) may confer a marginal entropic advantage upon target binding, as each frozen rotor contributes approximately 0.5–1.0 kcal/mol to the free energy of binding. This is a class-level inference derived from well-established medicinal chemistry principles.

CNS penetration Drug design Physicochemical properties

Commercial Purity and Storage Stability Baseline

The target compound is commercially offered with a minimum purity specification of 95%, as listed in the AKSci catalog . The N-ethyl analog (CAS 1038733-91-3) is available at a 98% purity specification from certain suppliers . While the 95% purity is adequate for most synthetic chemistry applications, the higher purity of the ethyl analog may reduce the need for additional purification steps in sensitive biological assays. However, the target compound's specification is entirely sufficient for its primary use as a synthetic intermediate and scaffold diversification starting point. No comparative stability data under accelerated conditions have been published.

Procurement Quality control Storage stability

Structural Novelty and Chemical Space Positioning Relative to In-Class Scaffolds

A substructure search reveals that the combination of a 2-aminomethyl-4-fluoroaniline core with a tertiary benzyl(methyl)amine substituent is relatively uncommon in commercial screening libraries. The closest commercially available analog, 2-(aminomethyl)-4-fluoroaniline (CAS 771572-99-7), lacks the benzyl(methyl)amine group, offering only a primary amine for derivatization . The target compound thus enables sequential or orthogonal derivatization at two distinct nitrogen centers (primary aniline vs. tertiary amine), a feature absent in the simpler 2-(aminomethyl)-4-fluoroaniline scaffold. No quantitative diversity index has been reported; this is a qualitative structural differentiation.

Scaffold novelty Chemical space Library design

Optimal Application Scenarios for 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Programs

The lower clogP (≈2.78) and reduced rotatable bond count (4) of this compound, relative to its N-ethyl homolog, position it favorably for CNS drug discovery campaigns where balancing lipophilicity and molecular flexibility is critical for achieving adequate brain penetration and target engagement . Medicinal chemists can leverage the scaffold's favorable physicochemical profile to design analogs with improved ligand efficiency and reduced promiscuity.

Divergent Library Synthesis via Orthogonal Amine Derivatization

With two chemically distinct nitrogen centers—a primary aniline and a benzyl(methyl)amine—this scaffold supports sequential derivatization strategies (e.g., amide coupling at the aniline followed by N-debenzylation and subsequent functionalization at the secondary amine) . This enables the rapid generation of structurally diverse compound libraries for high-throughput screening.

Bioconjugation and Chemical Probe Development

The electron-withdrawing para-fluoro substituent lowers the aniline pKa, enhancing nucleophilicity under mild aqueous conditions and facilitating selective bioconjugation (e.g., NHS ester or isothiocyanate coupling) in the presence of other nucleophilic residues . This property makes the compound a valuable intermediate for constructing fluorescent probes, affinity labels, or PROTAC linkers.

Building Block for Kinase Inhibitor Scaffolds Requiring a Fluoroaniline Motif

Fluorinated aniline derivatives are recurring motifs in ATP-competitive kinase inhibitors, where the fluorine atom can engage in orthogonal interactions with the kinase hinge region or improve metabolic stability . This compound provides a pre-functionalized fluoroaniline core amenable to rapid diversification, accelerating hit-to-lead timelines in kinase drug discovery.

Quote Request

Request a Quote for 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.